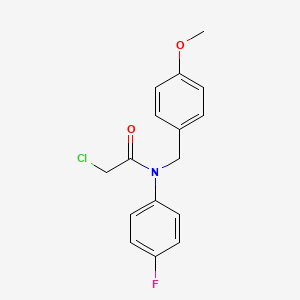
2-Chloro-n-(4-fluorophenyl)-n-(4-methoxybenzyl)acetamide
Übersicht
Beschreibung
2-Chloro-n-(4-fluorophenyl)-n-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C16H15ClFNO2 and its molecular weight is 307.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Chloro-N-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound has the molecular formula and is characterized by the presence of a chlorine atom and a fluorinated phenyl group, which are critical for its biological activity. The synthesis typically involves the reaction of 4-methoxybenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine to yield the desired acetamide derivative. The reaction can be summarized as follows:
Antimicrobial Properties
Research indicates that chloroacetamides exhibit varying degrees of antimicrobial activity depending on their substituents. In a study evaluating the antimicrobial potential of various chloroacetamides, compounds bearing halogenated phenyl groups demonstrated enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of the 4-fluorophenyl group in this compound contributes to its lipophilicity, facilitating membrane permeability and enhancing antimicrobial efficacy against these pathogens .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including liver carcinoma (HEPG2). The compound's mechanism of action may involve the inhibition of specific metabolic pathways or interaction with cellular receptors, leading to apoptosis in cancer cells. The half-maximal inhibitory concentration (IC50) values derived from these studies suggest moderate to high potency compared to standard chemotherapeutic agents .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. This interaction can inhibit enzymes involved in critical metabolic pathways or modulate receptor activity, leading to altered cellular signaling and eventual cell death in pathogenic organisms or cancer cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Moderate against Gram-positive bacteria | Moderate against liver carcinoma |
| 2-Chloro-N-(4-methylbenzyl)acetamide | Structure | Effective against MRSA | Low potency |
| N-(3-bromophenyl)-2-chloroacetamide | Structure | High against Gram-positive bacteria | Low potency |
This table illustrates that while similar compounds may share structural features, their biological activities can differ significantly based on specific substituents, highlighting the importance of structure-activity relationships (SAR).
Eigenschaften
IUPAC Name |
2-chloro-N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-21-15-8-2-12(3-9-15)11-19(16(20)10-17)14-6-4-13(18)5-7-14/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFODWYIACOFIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=CC=C(C=C2)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















